molecular formula C12H11ClN2O3 B1453438 Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate CAS No. 1189107-22-9

Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate

Cat. No.: B1453438
CAS No.: 1189107-22-9
M. Wt: 266.68 g/mol
InChI Key: SKPPWAYYTPWNSZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Ethyl 4-Chloro-7-Methoxyquinazoline-2-Carboxylate

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as ethyl 4-chloro-7-methoxy-2-quinazolinecarboxylate. The compound is registered under Chemical Abstracts Service number 1189107-22-9, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature variants include this compound, reflecting different approaches to naming the carboxylate functionality within the quinazoline framework.

The compound belongs to the broader classification of quinazoline derivatives, which are nitrogen-containing heterocyclic aromatic compounds characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The specific substitution pattern places this molecule within the category of polysubstituted quinazolines, featuring halogen substitution at the 4-position, methoxy substitution at the 7-position, and an ethyl ester functionality at the 2-position of the quinazoline core.

The Molecular Design Limited number MFCD12675152 serves as an additional identifier in chemical databases, facilitating cross-referencing across different chemical information systems. This systematic classification enables researchers to categorize the compound within appropriate structural families and predict potential chemical behaviors based on known properties of related quinazoline derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₁ClN₂O₃, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight is precisely determined as 266.68 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

Detailed mass analysis reveals an exact mass of 266.04600 atomic mass units, which represents the monoisotopic mass calculated using the most abundant isotopes of each constituent element. The polar surface area, a critical parameter for predicting molecular permeability and bioavailability, is calculated as 61.31000 square angstroms. The partition coefficient (LogP) value of 2.46850 indicates moderate lipophilicity, suggesting the compound exhibits balanced hydrophobic and hydrophilic characteristics.

Molecular Parameter Value Units
Molecular Weight 266.68 g/mol
Exact Mass 266.04600 amu
Polar Surface Area 61.31000 Ų
Partition Coefficient (LogP) 2.46850 dimensionless

The elemental composition analysis reveals that carbon constitutes the largest mass fraction, followed by oxygen, nitrogen, chlorine, and hydrogen. This composition is consistent with the structural framework of quinazoline derivatives and supports the presence of the ethyl ester functionality that contributes significantly to the overall molecular weight.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Limited nuclear magnetic resonance spectroscopic data is available for this compound in the current literature sources. The structural elucidation of quinazoline derivatives typically relies on proton nuclear magnetic resonance spectroscopy to identify characteristic chemical shifts corresponding to aromatic protons, methoxy groups, and ethyl ester functionalities. The quinazoline aromatic system would be expected to exhibit downfield chemical shifts consistent with electron-deficient heterocyclic systems.

The methoxy substituent at the 7-position would typically appear as a singlet in the proton nuclear magnetic resonance spectrum, with chemical shifts characteristic of aromatic methoxy groups. The ethyl ester functionality would manifest as characteristic ethyl patterns, including triplet and quartet signals corresponding to the methyl and methylene groups, respectively. Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through identification of carbonyl carbon signals and aromatic carbon environments.

Detailed spectroscopic assignments would require comprehensive analysis of chemical shifts, coupling patterns, and integration values to confirm the proposed molecular structure. The presence of the chlorine substituent and nitrogen atoms in the quinazoline ring system would influence the electronic environment and consequently affect the observed chemical shifts of neighboring protons.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would be expected to reveal characteristic fragmentation patterns consistent with quinazoline derivatives containing ester functionalities. The molecular ion peak would appear at mass-to-charge ratio 266, corresponding to the intact molecular structure. Fragmentation pathways would likely involve loss of the ethyl ester group, resulting in formation of the quinazoline carboxylic acid derivative.

Common fragmentation patterns for quinazoline esters include alpha-cleavage adjacent to the carbonyl group, leading to formation of quinazoline-containing fragments and loss of ethoxy radicals. The presence of the chlorine atom would be evident through characteristic isotope patterns, with molecular ion peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Additional fragmentation may involve loss of methoxy groups from the 7-position, particularly under electron impact ionization conditions. The quinazoline ring system typically exhibits stability under mass spectrometric conditions, often serving as a persistent fragment in the fragmentation spectrum. Base peak identification and relative fragment intensities would provide insights into the preferred fragmentation pathways and molecular stability.

Infrared and Ultraviolet-Visible Spectral Features

Infrared spectroscopic characterization of this compound would reveal diagnostic absorption bands corresponding to the various functional groups present in the molecular structure. The carbonyl stretch of the ethyl ester functionality would appear in the characteristic region around 1700-1750 wavenumbers, providing confirmation of the ester linkage. The quinazoline aromatic system would contribute multiple absorption bands in the fingerprint region between 1400-1600 wavenumbers.

The methoxy substituent would exhibit characteristic carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 wavenumbers, along with carbon-oxygen stretching modes in the 1000-1300 wavenumber range. The aromatic carbon-hydrogen stretching vibrations would appear in the region above 3000 wavenumbers, while carbon-nitrogen stretching modes associated with the quinazoline ring system would contribute to absorptions in the 1200-1400 wavenumber range.

Ultraviolet-visible spectroscopic analysis would reveal electronic transitions characteristic of the quinazoline chromophore system. Extended conjugation within the heterocyclic framework would result in absorption maxima in the ultraviolet region, with potential bathochromic shifts resulting from the electron-donating methoxy substituent and hypsochromic effects from the electron-withdrawing chlorine atom. The spectral profile would provide information about the electronic structure and conjugation patterns within the molecular framework.

X-ray Crystallographic Studies and Conformational Analysis

The spatial orientation of the ethyl ester substituent relative to the quinazoline plane would be of particular interest, as steric interactions and electronic effects could influence the preferred conformational arrangements. The methoxy group at the 7-position would likely adopt a conformation that minimizes steric hindrance while maximizing favorable electronic interactions with the aromatic ring system.

Intermolecular packing arrangements in the crystal lattice would provide insights into potential hydrogen bonding interactions, pi-pi stacking arrangements, and other non-covalent interactions that stabilize the solid-state structure. The presence of multiple heteroatoms and the chlorine substituent would create opportunities for diverse intermolecular contacts that could influence crystal packing and physical properties.

Computational Chemistry Insights into Electronic Structure

Computational chemistry approaches would provide valuable insights into the electronic structure and molecular properties of this compound. Density functional theory calculations could elucidate the electronic distribution throughout the quinazoline framework and quantify the effects of substituent groups on the overall electronic structure. The electron-withdrawing nature of the chlorine atom and the electron-donating characteristics of the methoxy group would create distinct electronic environments within the molecular structure.

Molecular orbital analysis would reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing information about electronic excitation energies and potential reactivity patterns. The quinazoline nitrogen atoms would serve as important sites for electrophilic interactions, while the aromatic carbon centers could participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Electrostatic potential mapping would identify regions of positive and negative charge distribution, facilitating prediction of intermolecular interaction sites and potential binding orientations with biological targets. Natural bond orbital analysis could quantify the degree of charge transfer between different molecular regions and identify the most significant electronic interactions contributing to molecular stability. These computational insights would complement experimental characterization and provide a theoretical framework for understanding the chemical and biological properties of this quinazoline derivative.

Properties

IUPAC Name

ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-6-7(17-2)4-5-8(9)10(13)15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPPWAYYTPWNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)OC)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671247
Record name Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-22-9
Record name Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Quinazolines are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer and other diseases.

  • Molecular Formula: C11H10ClN2O3
  • Molecular Weight: 252.66 g/mol
  • Structure: The compound features a quinazoline ring substituted with a chloro and methoxy group, which contributes to its biological activity.

The exact mechanism of action for this compound is still under investigation, but it is hypothesized to interact with specific molecular targets involved in tumorigenesis and inflammation. Preliminary studies suggest that derivatives of quinazoline can inhibit tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression.

Anticancer Properties

  • Inhibition of Tumor Growth: this compound has shown promising results in various preclinical studies as an anticancer agent. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against different cancer cell lines, including non-small cell lung cancer (NSCLC) and prostate cancer.
    CompoundCell LineIC50 (µM)Reference
    This compoundHCT1165.0
    Derivative ADU1453.5
    Derivative BMiaPaCa22.0
  • Mechanistic Studies: In vitro studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was confirmed through assays measuring cell viability and apoptosis induction.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Research indicates that quinazoline derivatives can exhibit significant antibacterial and antifungal activities.

Activity TypePathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
AntibacterialE. coli50
AntifungalC. albicans25

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against Ehrlich Ascites Carcinoma (EAC) cells demonstrated a complete reduction in tumor cell viability at a concentration of 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a chemotherapeutic agent due to its ability to induce oxidative stress and apoptosis in EAC cells without significant toxicity to normal cells .

Case Study 2: In Vivo Studies

In vivo experiments using xenograft models showed that treatment with this compound resulted in significant tumor size reduction compared to control groups. Doses as low as 5 mg/kg/day were effective in achieving approximately 80% tumor reduction after four weeks of treatment .

Scientific Research Applications

The biological activity of ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate is primarily linked to its role as a pharmacophore in drug development. Compounds with similar structures have been studied for their potential anticancer properties and interactions with various biological targets.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that certain derivatives can selectively degrade mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment. This compound can be hypothesized to possess similar properties, potentially acting through mechanisms involving ubiquitination and proteasomal degradation pathways .

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have shown antimicrobial properties. The presence of the methoxy and chloro groups in this compound may enhance its solubility and bioavailability, making it a candidate for further studies in antimicrobial applications.

Cancer Treatment

As mentioned earlier, compounds similar to this compound have been utilized in cancer therapies targeting EGFR and other kinases involved in tumor growth and progression. Preclinical studies indicate that these compounds can be effective when used alone or in combination with established chemotherapeutic agents .

Other Potential Uses

Beyond oncology, quinazoline derivatives are being investigated for their roles as inhibitors of various kinases involved in inflammatory diseases and other conditions. Their ability to modulate signaling pathways makes them valuable candidates for drug development across multiple therapeutic areas .

Case Studies

Several studies highlight the efficacy of quinazoline derivatives in clinical settings:

Study ReferenceCompound TestedTarget DiseaseFindings
Compound 31NSCLCSelectively degraded mutant EGFR; significant reduction in protein levels observed within hours.
PoziotinibGastric CancerDemonstrated improved therapeutic outcomes when combined with cytotoxic agents; active metabolite identified as key contributor to efficacy.
Gefitinib AnalogNSCLCNovel analogs showed enhanced selectivity and potency against EGFR compared to standard treatments.

These case studies underscore the potential of this compound and its analogs as effective therapeutic agents.

Comparison with Similar Compounds

Ethyl 4-Chloro-7-Fluoroquinazoline-2-Carboxylate (CAS 1189106-02-2)

Structural Differences : The methoxy (-OCH₃) group at position 7 is replaced with a fluoro (-F) atom.
Key Properties :

  • Molecular Weight: 254.64 g/mol
  • XLogP3: 3.2 (indicative of moderate lipophilicity)
  • Hydrogen Bond Acceptors: 5
  • Topological Polar Surface Area (TPSA): 52.1 Ų .

Functional Impact :

  • Lipophilicity : Higher XLogP3 compared to the methoxy analog suggests better membrane permeability but lower solubility.
  • Metabolic Stability : Fluorine’s presence may enhance metabolic stability, making this analog more favorable in drug design .

Applications : Available from multiple suppliers (e.g., MFCD12675148, ZINC36075758), indicating its utility as a building block in medicinal chemistry .

Ethyl 4-Chloro-7-(Trifluoromethyl)quinazoline-2-Carboxylate (CAS 1189106-05-5)

Structural Differences : A trifluoromethyl (-CF₃) group replaces the methoxy substituent at position 5.
Key Properties :

  • Strong electron-withdrawing effect due to -CF₃, significantly deactivating the quinazoline ring.
  • Increased steric bulk compared to -OCH₃ or -F.

Functional Impact :

  • Lipophilicity : Higher lipophilicity (predicted XLogP3 > 4) than both methoxy and fluoro analogs, favoring blood-brain barrier penetration but complicating aqueous solubility.

Applications : Listed with three suppliers, suggesting niche use in agrochemical or pharmaceutical research where extreme lipophilicity is advantageous .

Methyl 4-Oxo-2-Thioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate

Structural Differences : Features a 4-oxo group, a thioxo (S) at position 2, and a methyl ester at position 7 (vs. ethyl ester in the target compound).
Key Properties :

  • Molecular Weight: 238.26 g/mol (calculated)
  • TPSA: ~89 Ų (higher due to additional carbonyl and thio groups).

Functional Impact :

  • Hydrogen Bonding : Increased hydrogen bond acceptors (6 vs. 5 in the fluoro analog) enhance solubility but reduce membrane permeability.

Applications : Used in synthesizing soluble epoxide hydroxylase inhibitors, highlighting its role in cardiovascular and anti-inflammatory drug discovery .

Tabulated Comparison of Key Parameters

Compound Substituent (Position 7) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Commercial Availability
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate -OCH₃ ~252.67 (calculated) ~2.8 ~52.1 Discontinued
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate -F 254.64 3.2 52.1 6+ suppliers
Ethyl 4-chloro-7-(trifluoromethyl)quinazoline-2-carboxylate -CF₃ ~290.67 (calculated) ~4.1 52.1 3 suppliers
Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate -COOCH₃ (with 4-oxo, 2-S) 238.26 ~1.5 ~89 Research use

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate generally follows these stages:

  • Construction of the quinazoline core
  • Introduction of the 4-chloro and 7-methoxy substituents
  • Esterification at the 2-carboxylate position

This approach is supported by literature on quinazoline synthesis and related patents.

Detailed Preparation Methods

3.1. Literature-Reported Method (WO2010/99379 A1)

A representative and authoritative method is described in patent WO2010/99379 A1, which details the synthesis of this compound as follows:

Step Reaction/Transformation Reagents & Conditions Notes
1 Synthesis of 7-methoxy-2-aminobenzoic acid derivative Starting from 7-methoxyanthranilic acid or related precursor Commercially available or prepared via methylation of 2-aminobenzoic acid
2 Cyclization to quinazoline core Formamide or similar dehydrating agent, high temperature (160–190°C) Forms the quinazolin-4(3H)-one core
3 Chlorination at 4-position Thionyl chloride (SOCl₂), reflux Introduces the 4-chloro group
4 Esterification at 2-carboxylate Ethanol, acid catalyst (e.g., H₂SO₄ or HCl), reflux Converts carboxylic acid to ethyl ester
5 Purification Crystallization or chromatography Final product: this compound

Key Data Table: Reaction Steps and Yields

Step Main Transformation Typical Yield (%) Reference
1 Methylation 80–90
2 Cyclization 60–75
3 Chlorination 70–85
4 Esterification 80–90

3.2. Alternative Approaches from Quinazoline Literature

Recent reviews on quinazoline synthesis discuss alternative routes that can be adapted for this compound:

  • Alkylation of hydroxyquinazoline derivatives: Hydroxyl groups on the aromatic ring can be alkylated (e.g., with methyl iodide) to introduce the methoxy group before or after cyclization.
  • Use of substituted anilines: Starting with 4-chloro-3-methoxyaniline can streamline the process, as the desired substituents are already present on the aromatic ring.

Typical Reagents Used:

Transformation Reagents Conditions
Cyclization Formamide, polyphosphoric acid 160–190°C, 1–6 h
Chlorination Thionyl chloride, phosphorus oxychloride Reflux, 2–8 h
Esterification Ethanol, H₂SO₄ or HCl Reflux, 2–4 h

Research Findings and Process Analysis

  • Yields: Overall yields for the multi-step process typically range from 30% to 60%, depending on the efficiency of each step and purification method.
  • Scalability: The method is scalable, but the use of corrosive reagents (e.g., thionyl chloride) and high temperatures requires appropriate safety measures.
  • Purity: Final products are generally purified by recrystallization or column chromatography to achieve >98% purity, suitable for research and pharmaceutical applications.

Notes and Considerations

  • Safety: Chlorination steps require careful handling due to the toxic and corrosive nature of reagents.
  • Environmental Impact: Use of greener alternatives for chlorination and esterification is under investigation in recent literature.
  • Customization: The synthetic route can be adapted for other substituents at the 4- and 7-positions, enabling the preparation of diverse quinazoline derivatives.

Summary Table: Preparation Overview

Step Key Intermediate/Product Main Reagents/Conditions Yield (%)
1 7-methoxyanthranilic acid Methylation (MeI, K₂CO₃) 80–90
2 Quinazolin-4(3H)-one core Cyclization (formamide, heat) 60–75
3 4-chloroquinazoline-2-carboxylic acid Chlorination (SOCl₂, reflux) 70–85
4 This compound Esterification (EtOH, acid) 80–90

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as cyclization of substituted aniline derivatives with chloroacetyl chloride or coupling reactions using ethyl glycinate intermediates. Key considerations include:

  • Protecting Groups : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent unwanted side reactions during chlorination steps .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) is effective for isolating the compound .
  • Yield Optimization : Reaction temperatures above 80°C and anhydrous solvents (e.g., DMF or THF) improve cyclization efficiency .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C+30% yield
Solvent PolarityLow (e.g., THF)Reduced byproducts
Reaction Time12–18 hoursMaximizes conversion

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks: δ 8.45 (s, 1H, quinazoline-H), 4.40 (q, 2H, -OCH₂CH₃), and 3.95 (s, 3H, -OCH₃) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 281.1) confirms molecular weight .
  • X-ray Diffraction : Single-crystal analysis via SHELX software resolves steric effects of the chloro and methoxy substituents .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

The chloro group at position 4 acts as a leaving group in nucleophilic aromatic substitution (SNAr), while the methoxy group at position 7 directs electrophilic attacks via resonance. Computational modeling (e.g., DFT) predicts:

  • Electron-Withdrawing Effects : The chloro group reduces electron density at position 2, facilitating carboxylate stabilization .
  • Steric Hindrance : Methoxy groups at position 7 may hinder access to the quinazoline core, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Conflicting bioactivity data may arise from polymorphic forms or solvate formation. Use Mercury CSD 2.0 to:

  • Analyze packing motifs (e.g., π-π stacking between quinazoline rings).
  • Compare hydrogen-bonding networks (e.g., carboxylate-O⋯H-N interactions) across crystal structures .

Q. Table 2: Key Crystallographic Parameters

ParameterValueSource
Space GroupP2₁/c
Bond Length (C-Cl)1.73 Å
Torsion Angle (OCH₃)12.5°

Q. What methodologies address discrepancies in solubility and stability studies?

  • Solubility Profiling : Use shake-flask assays with solvents like ethyl acetate (logP = 0.73) to determine partition coefficients .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS identify hydrolysis products (e.g., free carboxylic acid derivatives) .

Q. Table 3: Structure-Activity Relationship (SAR) Insights

Modification SiteBioactivity TrendMechanism
Position 4 (Cl→F)↓ IC₅₀ (kinase assays)Enhanced H-bonding
Position 7 (OCH₃→OCF₃)↑ Metabolic StabilityReduced CYP450 oxidation

Methodological Guidelines

  • Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity vs. temperature) in conflicting reactivity studies.
  • Experimental Design : Prioritize orthogonal techniques (e.g., NMR + X-ray) to validate structural assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate

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